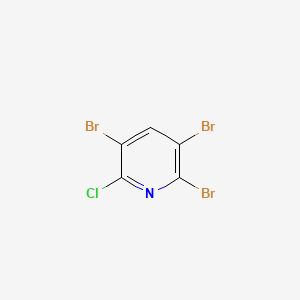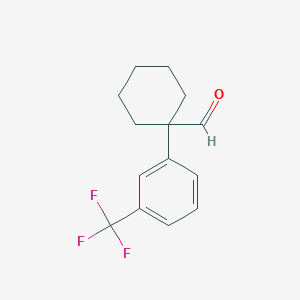
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde is an organic compound that features a cyclohexane ring substituted with a trifluoromethyl group and a phenyl group
Métodos De Preparación
The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde typically involves several steps. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Attachment of the phenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the aldehyde group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under specific conditions to ensure selectivity.
Addition: The aldehyde group can undergo addition reactions with nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and other transition metals for coupling reactions.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carbaldehyde can be compared with other similar compounds, such as:
1-(3-(Trifluoromethyl)phenyl)cyclohexane:
1-(3-(Trifluoromethyl)phenyl)cyclohexane-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical properties and biological activity.
1-(3-(Trifluoromethyl)phenyl)cyclohexanol:
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a phenyl group, and an aldehyde group, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H15F3O |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
Clave InChI |
NULSCMDSVDGSJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C=O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
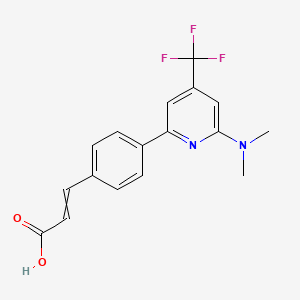
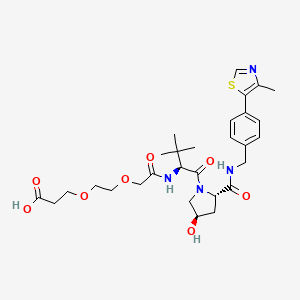
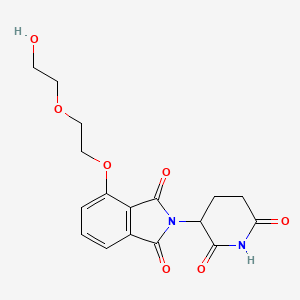
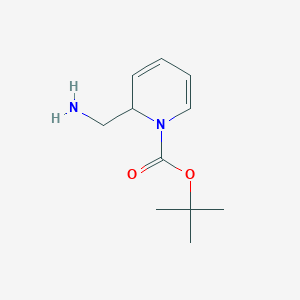

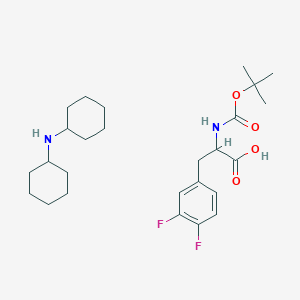

![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
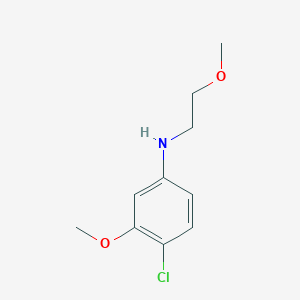
![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
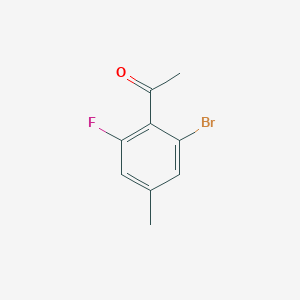
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
